3-Methylthieno[2,3-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18740-31-3 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
InChI Key |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Synonyms |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylthieno 2,3 D Pyrimidin 4 One and Its Derivatives
Cyclization Reactions from Thiophene (B33073) Precursors
A common and effective method for synthesizing the thieno[2,3-d]pyrimidin-4-one core involves the cyclization of 2-aminothiophene-3-carboxylate derivatives. For instance, methyl 2-aminothiophene-3-carboxylate can be condensed with formamidine (B1211174) acetate (B1210297) to yield thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com This intermediate serves as a versatile precursor for further modifications. The reaction proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the pyrimidinone ring.
Another approach utilizes 2-aminothiophene-3-carbonitrile (B183302) as a starting material. Reaction of this precursor with methylisothiocyanate in pyridine (B92270) under reflux conditions can lead to the formation of a 4-imino-thieno[2,3-d]pyrimidine derivative, which can be subsequently converted to the desired 4-one. ekb.eg
The following table summarizes key starting materials and reagents used in cyclization reactions to form the thieno[2,3-d]pyrimidin-4-one core:
| Starting Material | Reagent(s) | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | Thieno[2,3-d]pyrimidin-4-ol | atlantis-press.com |
| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate, Pyridine | 4-Imino-3-methyl-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2(1H)-thione | ekb.eg |
Pyrimidine (B1678525) Ring Annulation Approaches
An alternative strategy involves the annulation, or building, of the pyrimidine ring onto a pre-existing thiophene scaffold. This often involves starting with a thiophene derivative that already contains some of the functionalities required for the pyrimidine ring formation. For example, a 2-amino-3-acylthiophene can be reacted with a source of carbon and nitrogen to construct the pyrimidine ring.
While less commonly detailed for the specific synthesis of the unsubstituted thieno[2,3-d]pyrimidin-4-one core in the provided context, this general approach is a cornerstone of heterocyclic synthesis and is applicable to the construction of more complex derivatives.
Introduction of the Methyl Group at Position 3
Once the thieno[2,3-d]pyrimidin-4-one core is established, the next critical step is the introduction of the methyl group at the N-3 position. This can be achieved either by direct alkylation of the pre-formed heterocyclic system or by incorporating the methyl group during the initial cyclization process.
N-Alkylation Techniques
Direct N-alkylation is a straightforward method for introducing the methyl group. This typically involves treating the thieno[2,3-d]pyrimidin-4-one with a methylating agent in the presence of a base. A common methylating agent used for this purpose is methyl iodide. For instance, the reaction of a 2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine derivative with methyl iodide in the presence of anhydrous potassium carbonate in acetone (B3395972) leads to the formation of the corresponding 3-methyl derivative. ekb.eg
Strategies for Methyl Group Incorporation during Cyclization
An alternative and often more efficient strategy is to introduce the methyl group during the initial ring-forming reaction. This can be accomplished by using a reagent that already contains the N-methyl functionality. For example, reacting a 2-aminothiophene-3-carbonitrile derivative with methylisothiocyanate directly incorporates the methyl group at the desired position during the cyclization process, leading to a 3-methylthieno[2,3-d]pyrimidine derivative. ekb.eg
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. While not explicitly detailed for the synthesis of the parent 3-methylthieno[2,3-d]pyrimidin-4-one, MCRs are employed for the synthesis of its derivatives.
A notable example is the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov This reaction utilizes a 2H-thieno[2,3-d] nih.govmdpi.comoxazine-2,4(1H)-dione, an aromatic aldehyde, and a primary amine (such as benzylamine) in a condensation reaction to afford the desired substituted thieno[2,3-d]pyrimidin-4-ones in good yields. nih.gov This methodology allows for the rapid generation of a library of compounds with diverse substituents at positions 2 and 3, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.
The following table provides an example of a multi-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives:
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| 2H-Thieno[2,3-d] nih.govmdpi.comoxazine-2,4(1H)-dione | Aromatic aldehyde | Benzylamine or 4-hydroxybenzylamine | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies for complex heterocyclic compounds, including the thieno[2,3-d]pyrimidine (B153573) scaffold. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and lowering energy consumption. Key strategies in the green synthesis of this compound and its derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of one-pot multi-component reactions, and the utilization of environmentally benign catalysts and solvent-free conditions.
One of the most prominent green techniques employed is microwave-assisted organic synthesis (MAOS) . nih.gov This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and enhanced purity of the products. nih.govnih.govresearchgate.net The efficiency of microwave heating stems from the direct interaction of radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. researchgate.net
For instance, the synthesis of various 4-substituted thieno[2,3-d]pyrimidine derivatives has been successfully achieved using microwave-assisted methods. nih.govresearchgate.net These reactions often proceed much faster than their conventional counterparts, highlighting the efficiency of this green approach. Similarly, a one-pot, three-component condensation for synthesizing thiazolo[3,2-a]pyrimidine derivatives, a related heterocyclic system, was effectively carried out under microwave irradiation without the need for a catalyst, further underscoring the green credentials of this technique. clockss.org The process is noted for being catalyst-free, having an easy work-up, and producing high yields in a short time. clockss.org
Another key green strategy is the use of ultrasound irradiation . This technique, known as sonochemistry, can promote chemical reactions by generating acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates. An environmentally benign, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives was developed using ultrasound at room temperature. tandfonline.com This method employed an agro-waste catalyst derived from lemon fruit shell ash, showcasing the synergy of using a green energy source with a sustainable catalyst. tandfonline.com
One-pot and multi-component reactions (MCRs) represent a cornerstone of green synthesis by combining several reaction steps into a single operation. This approach improves atom economy, reduces the need for purification of intermediates, and minimizes solvent waste and energy usage. The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a convenient one-pot reaction, which avoids tedious chromatographic purification. nih.gov The "Gewald Aminothiophene Synthesis," a classic multi-component reaction, is often the initial step in creating the core 2-aminothiophene intermediate required for building the thieno[2,3-d]pyrimidine system. nih.gov
The choice of catalysts and reaction media is also critical from a green chemistry perspective. Research has demonstrated the use of heterogeneous catalysts like FeCl3-supported Nanopore Silica for microwave-assisted reactions under solvent-free conditions, which simplifies catalyst recovery and reuse. researchgate.net The development of novel thieno[2,3-d]pyrimidine derivatives has been achieved under mild reaction conditions using simple protocols, although specific "green" catalysts were not always the focus. ijacskros.com However, the trend is moving towards catalyst-free conditions where possible, or the use of benign and recyclable catalysts. clockss.org
The following table summarizes and compares conventional and green synthetic approaches for thieno[2,3-d]pyrimidine derivatives and related compounds based on published research.
| Methodology | Energy Source | Catalyst/Conditions | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Microwave | Montmorillonite K-10 | Rapid reaction times (≤120 s), avoidance of traditional heating | nih.gov |
| Microwave-Assisted One-Pot MCR | Microwave | Acetic acid, catalyst-free | High yields, reduced waste, energy saving, simple work-up | clockss.org |
| Ultrasound-Assisted Synthesis | Ultrasound | Agro-waste catalyst (WELFSA), room temperature | High yield, non-hazardous, no chromatographic purification needed | tandfonline.com |
| One-Pot Synthesis | Conventional Heating | Reflux | Simplified procedure, avoids intermediate purification | nih.gov |
| Conventional Synthesis | Conventional Heating | Reflux with POCl₃, various solvents (DMF, ethanol) | Established and widely used methods | nih.gov |
The research into greener synthetic routes for this compound and its analogs is ongoing. These eco-friendly methods not only align with the principles of sustainable development but also often provide significant practical advantages in terms of efficiency, cost-effectiveness, and safety.
Chemical Transformations and Reactivity of 3 Methylthieno 2,3 D Pyrimidin 4 One Derivatives
Nucleophilic Substitution Reactions
While the C4-carbonyl group itself is generally unreactive towards direct nucleophilic attack, it serves as a crucial handle for introducing nucleophiles at this position. The most common strategy involves the conversion of the C4-carbonyl into a more reactive 4-chloro group. This transformation is typically achieved by treating the thieno[2,3-d]pyrimidin-4-one derivative with phosphorus oxychloride (POCl₃), often at reflux temperatures nih.gov.
The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is a highly effective electrophile, readily undergoing nucleophilic aromatic substitution (SɴAr) with a variety of nucleophiles. This method allows for the synthesis of a diverse range of 4-substituted derivatives. For instance, reaction of the 4-chloro intermediate with amines such as morpholine, N-methylpiperazine, N-phenylpiperazine, and 1,3-propanediamine leads to the corresponding 4-amino substituted products nih.govepa.gov. The reaction is often carried out in a suitable solvent like a mixture of ethanol (B145695) and isopropanol, with a base such as triethylamine (B128534) (TEA) to scavenge the HCl byproduct nih.gov.
Nucleophilic substitution can also occur at other positions if a suitable leaving group is present. For example, a 2-(methylthio) group can be displaced by hydrazine (B178648) hydrate (B1144303) to yield the corresponding 2-hydrazinyl derivative ekb.eg. This reaction highlights the ability to modify the 2-position of the pyrimidine (B1678525) ring through a nucleophilic substitution pathway.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene portion of the thieno[2,3-d]pyrimidin-4-one scaffold is susceptible to electrophilic aromatic substitution, although its reactivity is modulated by the fused, electron-withdrawing pyrimidinone ring. The outcome of these reactions can be highly dependent on the substituents already present on the heterocyclic core.
Nitration: The nitration of thieno[2,3-d]pyrimidin-4-one derivatives demonstrates the nuanced reactivity of the thiophene ring. In the case of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, treatment with a nitrating mixture (HNO₃/H₂SO₄) does not lead to simple nitration on an unsubstituted carbon. Instead, an electrophilic ipso-substitution occurs, where the methyl group at the C-5 position is replaced by a nitro group (NO₂) to form 5-nitro-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. scienceweb.uz Under these conditions, oxidation of the methyl group at C-5 to a carboxylic acid can also be observed as a competing reaction pathway scienceweb.uz.
Vilsmeier-Haack Reaction (Formylation): The Vilsmeier-Haack reaction, which uses a reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) onto electron-rich aromatic rings rsc.org. This reaction has been successfully applied to synthesize various thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating its utility for functionalizing the thiophene ring at the C-5 position rsc.orgresearchgate.net.
Mannich Reaction: The Mannich reaction is another key electrophilic substitution used to introduce aminomethyl groups onto active hydrogen-containing compounds. Thienopyrimidine derivatives can undergo the Mannich reaction, where condensation with formaldehyde (B43269) and a suitable amine introduces a substituted aminomethyl group onto the thiophene ring, further diversifying the core structure saspublishers.com.
Reactions Involving the Carbonyl Group at Position 4
The carbonyl group at position 4 is part of a cyclic amide (lactam) structure. Its reactivity is substantially different from that of a simple ketone.
The C4-carbonyl of the 3-methylthieno[2,3-d]pyrimidin-4-one scaffold is generally unreactive towards direct condensation reactions with amines or active methylene (B1212753) compounds. This is characteristic of amide carbonyls, which are less electrophilic than ketone carbonyls. Synthetic strategies to introduce new functionalities at this position typically circumvent direct condensation. The preferred method, as described in section 3.1, involves converting the carbonyl to a 4-chloro derivative, which is then readily substituted by various nucleophiles nih.gov. Condensation reactions are more commonly observed at active methylene groups on substituents attached elsewhere on the heterocyclic core rather than at the C4-carbonyl itself researchgate.net.
The reduction of the amide-like carbonyl group at C4 requires potent reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides, lithium aluminum hydride (LiAlH₄) is effective for this transformation masterorganicchemistry.comnih.gov. The expected product from the LiAlH₄ reduction of the C4-carbonyl in this compound would be the corresponding 3-methyl-3,4,5,6-tetrahydrothieno[2,3-d]pyrimidine, where the carbonyl group is reduced to a methylene (CH₂) group. This reaction converts the lactam to a cyclic amine. The synthesis of 1,2-dihydrogenated thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, indicating that reduction of the pyrimidine ring is a feasible transformation, leading to molecules with altered biological activity profiles researchgate.net.
Functional Group Interconversions on the Thienopyrimidine Core
The thieno[2,3-d]pyrimidin-4-one skeleton can be readily elaborated by interconverting functional groups, particularly at the C-2 position. These transformations often begin with a versatile starting material, such as a 2-amino or 2-mercapto derivative, which is then converted into a wide array of other functional groups.
Amino Derivatives: 2-Aminothieno[2,3-d]pyrimidin-4-one derivatives are common starting points for synthesis. For example, 3-amino-2-methyl-5-phenyl-3H-thieno-[2,3-d]pyrimidin-4-one can be synthesized by reacting the corresponding thieno[2,3-d] rsc.orgscielo.broxazin-4-one with hydrazine hydrate researchgate.net. The amino group itself can be further modified to create a variety of other derivatives sioc-journal.cn.
Mercapto Derivatives: The introduction of a mercapto (or thiol) group at the C-2 position yields 2-mercaptothieno[2,3-d]pyrimidin-4-ones. These compounds are valuable intermediates. For example, they can be synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4(3H)-one mdpi.com. The mercapto group can then be alkylated, for example, with ethyl chloroacetate (B1199739) to form S-substituted derivatives like 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids.
Hydrazino Derivatives: 2-Hydrazino derivatives are key precursors for synthesizing fused heterocyclic systems, such as thienotriazolopyrimidines. A 2-hydrazino group can be introduced by reacting a suitable precursor, like a 2-(methylthio) derivative, with hydrazine hydrate ekb.eg. The resulting 2-hydrazino compound can then undergo cyclization reactions with reagents like formic acid or isothiocyanates to build additional fused triazole rings ekb.eg.
Transformations at Positions 5 and 6 of the Thiophene Ring
The substituents at the 5- and 6-positions of the thiophene ring in thieno[2,3-d]pyrimidin-4-one derivatives are amenable to various chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of new analogues. Research has particularly focused on derivatives bearing alkyl groups at these positions, such as the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold.
Studies have shown that the methyl group at the C-5 position is susceptible to electrophilic attack, with the reaction outcome being significantly influenced by the nature of the substituent at the N-3 position of the pyrimidine ring. journalcsij.com For instance, the nitration of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives using a nitrating mixture can lead to two distinct outcomes. journalcsij.com
When the N-3 position is unsubstituted (R = H), electrophilic ipso-substitution of the methyl group at C-5 occurs, yielding the corresponding 5-nitro derivative. journalcsij.com This reaction highlights the reactivity of the C-5 position towards electrophiles.
Conversely, if a substituent is present at the N-3 position (e.g., an alkyl group), the reaction with a nitrating mixture takes a different course. Instead of substitution, oxidation of the C-5 methyl group to a carboxyl group is observed. journalcsij.com This demonstrates a directing effect of the N-3 substituent, which alters the reactivity of the thiophene ring.
The following table summarizes these transformations:
Table 1: Transformations at the C-5 Position of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Starting Material (R = H or Alkyl) | Reagents and Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (R = H) | Nitrating mixture | 6-methyl-5-nitrothieno[2,3-d]pyrimidin-4(3H)-one | Electrophilic ipso-substitution | journalcsij.com |
| 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (R = CH₃) | Nitrating mixture | 3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid | Oxidation | journalcsij.com |
These selective transformations at the thiophene ring are valuable for the structural diversification of thieno[2,3-d]pyrimidin-4-one derivatives, enabling the exploration of structure-activity relationships for various biological targets.
Rearrangement Reactions
Rearrangement reactions are fundamental transformations in organic chemistry that allow for the structural isomerization of molecules, often leading to the formation of more stable or synthetically useful scaffolds. In the context of fused pyrimidine systems, the Dimroth rearrangement is a well-documented example. wikipedia.orgnih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic nitrogen atoms within a heterocyclic ring. wikipedia.org
The Dimroth rearrangement has been observed in various heterocyclic systems related to thienopyrimidines, such as the conversion of thieno[3,2-e] journalcsij.comwikipedia.orgcapes.gov.brtriazolo[4,3-c]pyrimidines to the isomeric and more thermodynamically stable thieno[3,2-e] journalcsij.comwikipedia.orgcapes.gov.brtriazolo[1,5-c]pyrimidines. researchgate.net This transformation is reported to be facilitated by basic conditions. researchgate.net The mechanism generally involves the nucleophilic addition of a solvent or reagent, followed by ring opening, rotation, and subsequent ring closure to afford the rearranged product. wikipedia.org
However, a specific and direct Dimroth rearrangement or other skeletal rearrangement reactions involving the this compound core itself are not extensively documented in the reviewed scientific literature. While the pyrimidine moiety is present, the specific fusion pattern with the thiophene ring and the substitution at the N-3 position likely influence the propensity for such rearrangements. The existing literature primarily focuses on the Dimroth rearrangement in related, but structurally distinct, fused pyrimidine systems. nih.govcapes.gov.brresearchgate.netrsc.org Therefore, while the potential for such rearrangements exists, specific examples and conditions for the this compound scaffold remain an area for further investigation.
Biological Activity and Mechanistic Insights of 3 Methylthieno 2,3 D Pyrimidin 4 One Analogues in Vitro and in Silico Studies
Anticancer and Antiproliferative Potentials (In Vitro)
Thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated notable anticancer properties across a range of human cancer cell lines. hilarispublisher.comnih.gov Their mechanism of action often involves the inhibition of key cellular signaling pathways that are critical for cancer cell growth and survival.
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
Numerous studies have documented the cytotoxic effects of 3-Methylthieno[2,3-d]pyrimidin-4-one analogues against various cancer cell lines. For instance, a series of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their cytotoxic effects. nih.gov Compounds containing thiosemicarbazide (B42300) and 1,3,4-thiadiazole (B1197879) moieties, in particular, showed cytotoxicity against four cancer cell lines: HT-29 (colon carcinoma), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver carcinoma). nih.gov
One thiosemicarbazide derivative exhibited the highest cytotoxicity against MDA-MB-231, while a thienopyrimidine linked to a thiadiazole was particularly toxic to HeLa cells. nih.gov Another study found that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one displayed cytotoxic activity against almost all of the 60 cancer cell lines in the National Cancer Institute's screening panel, with the melanoma cell line MDA-MB-435 being the most sensitive. nih.gov
Furthermore, novel thieno[2,3-d]pyrimidines bearing a benzimidazole (B57391) fragment have shown high cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. eurekaselect.com Similarly, new thieno[2,3-d] hilarispublisher.comnih.govbohrium.comtriazolo[1,5-a]pyrimidine derivatives have shown excellent potency against the MCF-7 cell line, surpassing the efficacy of the standard chemotherapeutic drug doxorubicin (B1662922) in some cases. nih.gov The antiproliferative activity of some derivatives has also been demonstrated against A549 (lung carcinoma) and MCF-7 cells. nih.gov
Table 1: In Vitro Anticancer Activity of this compound Analogues
| Compound | Cancer Cell Line | Activity (IC50 or GP) | Reference |
|---|---|---|---|
| Thiosemicarbazide derivative 5b | MDA-MB-231 | IC50: 2.31 x 10⁻⁴ µM | nih.gov |
| Thienopyrimidine derivative 6c | HT-29 | IC50: 0.001 µM | nih.gov |
| Thienopyrimidine derivative 6a | HepG2 | IC50: 0.99 µM | nih.gov |
| Thienopyrimidine-thiadiazole 6b | HeLa | IC50: 0.83 µM | nih.gov |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | GP: -31.02% | nih.gov |
| Thieno[2,3-d]pyirimidine-4-one 16 | MDA-MB-231 | IC50: 0.058 µM | eurekaselect.com |
| Thieno[2,3-d]pyirimidine-4-one 21 | MDA-MB-231 | IC50: 0.029 µM | eurekaselect.com |
| 2-(4-bromophenyl)triazole 10b | MCF-7 | IC50: 19.4 ± 0.22 µM | nih.gov |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 | IC50: 14.5 ± 0.30 µM | nih.gov |
Modulation of Cellular Pathways (e.g., PI3K/AKT/mTOR signaling)
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial network that promotes cell survival, growth, and proliferation. nih.govnih.gov Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for anticancer therapies. nih.govnih.gov
Several this compound analogues have been specifically designed as inhibitors of the PI3K/AKT/mTOR pathway. nih.govnih.gov The activation of this pathway is initiated by PI3K, a lipid kinase that phosphorylates membrane-bound phospholipids, leading to the recruitment and activation of downstream proteins like AKT and mTOR. youtube.comyoutube.com Activated mTOR, in turn, promotes protein and lipid synthesis, which are essential for cell growth and division. youtube.com
Research has focused on designing thieno[2,3-d]pyrimidine (B153573) derivatives that can act as PI3K inhibitors. nih.gov For example, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized to target PI3K. Their antiproliferative activity was evaluated against 60 cancer cell lines, and their enzymatic activity against PI3K isoforms was confirmed. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to the active site of PI3K, thereby inhibiting its function. nih.gov
Induction of Apoptosis Mechanisms
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, which contributes to their uncontrolled proliferation. The PI3K/AKT/mTOR pathway plays a significant role in inhibiting apoptosis. nih.govyoutube.com Therefore, by inhibiting this pathway, this compound analogues can induce apoptosis in cancer cells.
Activation of the PI3K/AKT/mTOR pathway promotes cell survival by preventing apoptosis. youtube.com The inhibition of this pathway by thieno[2,3-d]pyrimidine derivatives restores the apoptotic process, leading to the death of cancer cells. Studies have shown that some of these compounds can induce both apoptosis and autophagy, another form of programmed cell death. nih.gov
Antimicrobial Activity (In Vitro)
In addition to their anticancer properties, analogues of this compound have demonstrated significant antimicrobial activity against a broad range of bacteria and fungi. hilarispublisher.comnih.gov
Antibacterial Spectrum and Efficacy
Thieno[2,3-d]pyrimidin-4-one derivatives have been tested against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit potent activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). hilarispublisher.comijacskros.com
In one study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their activity against four Gram-positive and four Gram-negative bacterial species. nih.gov A majority of the compounds showed excellent antibacterial activity, in some cases being more potent than the control drugs streptomycin (B1217042) and ampicillin. nih.gov Specifically, a compound bearing a m-methoxyphenyl group and an ethylenediamine (B42938) side chain was identified as the most potent antibacterial agent with broad-spectrum activity. nih.gov Other research has also highlighted the effectiveness of these derivatives against multi-drug resistant strains like MRSA, VRSA, VISA, and VRE. nih.gov
Table 2: In Vitro Antibacterial Activity of this compound Analogues
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 22 | Staphylococcus aureus | 0.05-0.13 mM | nih.gov |
| Compound 22 | Bacillus subtilis | 0.05-0.13 mM | nih.gov |
| Compound 22 | Escherichia coli | 0.05-0.13 mM | nih.gov |
| Compound 22 | Pseudomonas aeruginosa | 0.05-0.13 mM | nih.gov |
| Compound 1 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2–16 mg/L | nih.gov |
| Compound 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2–16 mg/L | nih.gov |
| Compound 5h | Staphylococcus aureus | Good Activity | hilarispublisher.com |
| Compound 5g | Bacillus subtilis | Good Activity | hilarispublisher.com |
| Benzyl amides | Bacillus subtilis | Active | japsonline.com |
| Benzyl amides | Pseudomonas aeruginosa | Active | japsonline.com |
Antifungal Spectrum and Efficacy
The antifungal potential of this compound analogues has also been well-documented. These compounds have been screened against various fungal species, including Candida albicans and Aspergillus niger. hilarispublisher.comijacskros.com
In a comprehensive study, several derivatives showed excellent antifungal activity, surpassing the potency of standard antifungal drugs like ketoconazole (B1673606) and bifonazole (B1667052) by 10 to 15 times. nih.gov Two compounds, in particular, bearing a p-chlorophenyl and a m-methoxyphenyl group, respectively, demonstrated the best antifungal activity. nih.gov Another series of derivatives showed higher antifungal activity against Candida species than the commonly used antifungal drug fluconazole. bohrium.com
Table 3: In Vitro Antifungal Activity of this compound Analogues
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 14 | Various fungi | 0.013-0.026 mM | nih.gov |
| Compound 15 | Various fungi | 0.027 mM | nih.gov |
| Compounds 3a-f | Candida species | Higher than fluconazole | bohrium.com |
| Compound 5j | Candida albicans | Good Activity | hilarispublisher.com |
| Compound 5f | Aspergillus niger | Good Activity | hilarispublisher.com |
| Benzyl amides | Candida fungi | Active | japsonline.com |
Potential Targets for Antimicrobial Action (e.g., TrmD, Ribosomal RNA)
Analogues of this compound have demonstrated notable antimicrobial properties. hilarispublisher.com In silico studies have been conducted to elucidate the potential mechanisms underlying this activity, focusing on essential bacterial targets that are distinct from their human counterparts. researchgate.netnih.gov
One promising target is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for the survival of many bacteria. researchgate.netnih.gov The TrmD enzyme is responsible for a critical tRNA modification, and its inhibition can disrupt bacterial protein synthesis. nih.gov Molecular docking studies on a series of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives suggested a potential inhibitory action against TrmD. researchgate.netnuph.edu.ua The compound 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, which was the most potent antimicrobial agent in its series, also exhibited the strongest binding affinity for the TrmD active site in docking simulations. researchgate.netnuph.edu.ua The development of TrmD inhibitors is considered a promising strategy for new antibiotics, as humans utilize a different family of enzymes for the equivalent tRNA modification, suggesting high potential for selective toxicity against bacterial pathogens. nih.gov
In addition to TrmD, the 16S subunit of ribosomal RNA (rRNA) has been identified as another potential target. researchgate.netnuph.edu.ua The 16S rRNA is a well-established target for aminoglycoside antibiotics. researchgate.net Docking studies were performed to evaluate the binding of novel 3-substituted 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones to the active site of the 16S rRNA subunit, indicating this as a possible mechanism for their observed antimicrobial effects. researchgate.netgrafiati.comnuph.edu.ua
Anti-Inflammatory Effects (In Vitro)
Thieno[2,3-d]pyrimidine analogues have been investigated for their potential as anti-inflammatory agents. ultraphysicalsciences.orgresearchgate.net A recognized in vitro method for screening anti-inflammatory drugs involves assessing their ability to inhibit the denaturation of proteins, a known cause of inflammation. ultraphysicalsciences.org Derivatives of 4-substituted-thienopyrimidines have been evaluated using this assay, which measures the inhibition of heat-induced denaturation of bovine serum albumin. ultraphysicalsciences.org
Furthermore, specific derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory responses. nih.gov A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was optimized to be a potent inhibitor of D-dopachrome (B1263922) tautomerase (D-DT or MIF-2), a homolog of MIF. nih.govacs.org The optimized inhibitor, compound 5d , demonstrated an IC50 of 1.0 μM for MIF-2 tautomerase activity and was shown to suppress the mitogen-activated protein kinase (MAPK) pathway in non-small cell lung cancer cells. nih.gov
The anti-inflammatory effects of this class of compounds are also linked to the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. nih.gov
Antiviral Properties (In Vitro)
The antiviral potential of the thieno[2,3-d]pyrimidine scaffold has been explored, with some derivatives showing activity against various viruses. hilarispublisher.com A study of 1,2,3-triazolyl nucleoside analogues, which feature a pyrimidine (B1678525) moiety, evaluated their in vitro antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com
Several of these complex analogues demonstrated moderate inhibitory activity. mdpi.com The data revealed a significant dependence of antiviral activity on the specific structure of the analogue. mdpi.com Three compounds in particular showed notable efficacy against the influenza A H1N1 virus in Madin-Darby Canine Kidney (MDCK) cell cultures. mdpi.com
| Compound | Description | IC₅₀ (µM) vs. Influenza A (H1N1) |
| 2i | 6-Methyluracil moiety with 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments attached via butylene linkers to N-1 and N-3 atoms. | 57.5 |
| 5i | Alloxazine moiety with 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments attached via butylene linkers to N-1 and N-3 atoms. | 24.3 |
| 11c | Analogue with a specific linker and heterocyclic moiety configuration. | 29.2 |
Data sourced from in vitro antiviral evaluations. mdpi.com
Enzyme and Receptor Inhibition Studies (In Vitro)
The structural characteristics of thieno[2,3-d]pyrimidin-4-one analogues make them effective inhibitors of various enzymes, particularly phosphodiesterases and kinases.
Thieno[2,3-d]pyrimidine derivatives are known to inhibit several phosphodiesterase (PDE) isozymes, including PDE4, PDE5, PDE7, PDE9, and PDE10. researchgate.net These enzymes are responsible for degrading cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling.
In vitro studies have identified potent inhibitors for specific PDE subtypes. A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are structural isomers of the core compound, were synthesized and tested as PDE4 inhibitors. researchgate.net Another study identified a novel thieno[3,2-d]pyrimidine (B1254671) derivative, CDP840 , as a potent PDE4 inhibitor with an IC50 value ranging from 2 to 30 nM across different PDE4 isoenzymes. researchgate.net
| Compound Class/Derivative | Target PDE | IC₅₀ (nM) |
| Thieno[3,2-d]pyrimidine derivative (CDP840 ) | PDE4 | 2 - 30 |
Data from in vitro characterization of PDE inhibitors. researchgate.net
The thieno[2,3-d]pyrimidine scaffold is a key structural motif in many potent kinase inhibitors, which are critical regulators of cellular processes like proliferation, differentiation, and migration. medchemexpress.comnih.gov Analogues have shown significant inhibitory activity against several important cancer-related kinases.
Phosphoinositide 3-kinase (PI3K): Pictilisib (GDC-0941), a thieno[2,3-d]pyrimidine derivative, is a potent inhibitor of the p110α and p110δ isoforms of PI3K. hilarispublisher.commedchemexpress.cn It demonstrates modest selectivity over other isoforms like p110β and p110γ. medchemexpress.cn
Rho-associated coiled-coil containing protein kinase (ROCK): Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has led to the discovery of highly potent ROCK inhibitors. These enzymes are involved in regulating cell shape and motility.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth. mdpi-res.com
There is limited specific data on the inhibition of Mitogen-activated protein kinase-interacting kinase (Mnk) by this compound analogues in the reviewed literature.
| Inhibitor Name/Code | Target Kinase | IC₅₀ |
| Pictilisib (GDC-0941) | PI3Kα/δ | 3 nM |
Data from in vitro kinase inhibition assays. medchemexpress.cn
While thieno[3,2-d]pyrimidin-4-one derivatives have been noted for anti-cholinergic activity, there is currently no specific information available in the reviewed scientific literature regarding the direct in vitro cholinesterase inhibitory activity of this compound or its close analogues. researchgate.net
Other Enzyme Inhibition Profiles
Analogues of this compound have been investigated for their inhibitory activity against a variety of enzymes, demonstrating the versatility of the thieno[2,3-d]pyrimidine scaffold in targeting different biological pathways.
A series of novel thieno[2,3-d]pyrimidine-4-one derivatives have been synthesized and evaluated as potential nonclassical lipophilic dihydrofolate reductase (DHFR) inhibitors. nih.gov DHFR is a crucial enzyme in the synthesis of nucleotides, making it a key target in cancer therapy. nih.gov The binding of these thieno[2,3-d]pyrimidine analogues to the DHFR enzyme is reported to occur in a "flipped" mode, where the sulfur atom of the thiophene (B33073) ring mimics the 4-amino group of methotrexate (B535133) (MTX), a well-known DHFR inhibitor. nih.gov
In one study, a number of thieno[2,3-d]pyrimidine-4-one derivatives were screened for their antitumor activity across 60 human tumor cell lines. Two of the most potent compounds were further evaluated for their ability to inhibit human DHFR (hDHFR). The results, presented in the table below, show that one of the analogues exhibited more potent inhibition of DHFR than the reference drug, methotrexate. nih.gov
| Compound | hDHFR IC50 (μM) |
|---|---|
| Thieno[2,3-d]pyrimidine-4-one Analogue 1 | 0.20 |
| Methotrexate (Reference) | 0.22 |
A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, identified from a focused compound library, has shown inhibitory activity against d-dopachrome tautomerase (D-DT), also known as macrophage migration inhibitory factor-2 (MIF-2). D-DT is implicated in the development of certain cancers. An optimized inhibitor from this series demonstrated an IC50 of 1.0 μM for MIF2 tautomerase activity. rug.nl
Novel thieno[2,3-d]pyrimidines have been designed as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammation. A number of these derivatives showed promising PDE4B inhibitory properties. rsc.org
Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov In one study, a series of eighteen derivatives were evaluated, with the most potent compound, 17f , showing high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, which was equivalent to the reference compound, sorafenib. nih.gov
| Compound | VEGFR-2 IC50 (μM) |
|---|---|
| Compound 17f | 0.23 ± 0.03 |
| Sorafenib (Reference) | 0.23 ± 0.04 |
DNA Binding Affinity Studies (In Vitro)
The thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of purines, which are fundamental components of DNA. ijacskros.com This structural similarity suggests that these compounds may interact with DNA, potentially contributing to their biological activity.
While direct in vitro DNA binding studies for this compound are not extensively reported in the literature, research on structurally related compounds provides insights into their potential DNA binding affinity. One study investigated a novel polycyclic aromatic molecule, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), which features a thieno[2,3-b]quinoline core fused with a pyrimidine ring, sharing a structural resemblance with the thieno[2,3-d]pyrimidine scaffold. nih.gov This compound was identified as a DNA intercalator, a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov
The study on MPTQ demonstrated that it induces apoptosis in cancer cells and inhibits tumor progression in animal models, highlighting the potential of this class of compounds as DNA-targeting agents. nih.gov Although this study provides valuable information, further detailed biophysical studies, such as spectroscopic titrations (UV-Vis, fluorescence) and viscosity measurements, would be necessary to quantify the DNA binding affinity (e.g., binding constants) of this compound analogues and to fully elucidate their mode of interaction with DNA.
Structure Activity Relationship Sar and Ligand Design for 3 Methylthieno 2,3 D Pyrimidin 4 One Derivatives
Impact of Substituents at Position 2 on Biological Activity
Position 2 of the thieno[2,3-d]pyrimidin-4-one scaffold is a critical site for modification, directly influencing the compound's interaction with target proteins. The nature of the substituent at this position can dramatically alter potency and selectivity.
Research into anticancer agents has shown that both alkyl and aryl groups can be accommodated at C2. For instance, a series of 2-alkyl-substituted derivatives demonstrated significant anti-proliferative effects against breast cancer cell lines. mdpi.com A compound with a 2-chloroethyl group (Compound 3 in the study) was highly toxic to MCF-7 cells, while the corresponding 2-ethyl analog (Compound 4) showed a better selectivity index, suggesting that small alkyl chains are favorable. mdpi.com The introduction of a 2-trifluoromethyl group has also been explored, with some derivatives exhibiting higher anti-tumor activity against MCF-7 and HepG2 cells than the established drug Gefitinib. nih.gov
In the context of phosphoinositide 3-kinase (PI3K) inhibitors, the C2 position is often occupied by an aryl group. Structure-activity relationship studies revealed that a 3-hydroxyphenyl substituent at this position resulted in the best enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Changing the hydroxyl group's position from meta (3-OH) to para (4-OH) led to a decrease in inhibitory activity. nih.gov This highlights the importance of the specific placement of hydrogen bond donors on the C2-aryl ring for optimal interaction within the kinase binding site.
Furthermore, studies on microtubule targeting agents found that a 2-amino group on the related 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine (B153573) scaffold was the most potent for both microtubule depolymerizing and antiproliferative effects. mdpi.com Replacing the 2-amino group with hydrogen still resulted in a compound with high potency, indicating that while the 2-amino group is beneficial, it is not an absolute requirement for this class of inhibitors. mdpi.com
| C2-Substituent | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| -CH2CH2Cl | Anticancer (MCF-7) | High cytotoxicity. | mdpi.com |
| -CH2CH3 | Anticancer (MCF-7) | Good activity with higher selectivity than the 2-chloroethyl analog. | mdpi.com |
| -CF3 | Anticancer (MCF-7, HepG2) | Potent anti-tumor effects, in some cases exceeding Gefitinib. | nih.gov |
| 3-Hydroxyphenyl | PI3Kβ and PI3Kγ Inhibition | Optimal substitution for enzymatic inhibition. | nih.gov |
| 4-Hydroxyphenyl | PI3K Inhibition | Reduced activity compared to the 3-hydroxy analog. | nih.gov |
| -NH2 | Microtubule Depolymerization | Most potent substituent for antiproliferative and microtubule depolymerizing effects. | mdpi.com |
Influence of N-Methylation and Other N-Substitutions on Activity
In a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones synthesized as potential anticancer agents, various substituted benzyl groups were introduced at the N3 position. nih.gov For example, compounds bearing N3-benzyl and N3-(4-hydroxybenzyl) groups were synthesized and evaluated. nih.gov The presence of a larger hydrophobic group like benzyl at N3, in combination with an appropriate C2 substituent, was found to be compatible with potent antiproliferative activity against lung (A549) and breast (MCF-7) cancer cell lines. This suggests that the N3 position can be utilized to explore hydrophobic pockets within the target's binding site.
Another study highlighted new C2- and N3-modified thieno[2,3-d]pyrimidine conjugates with cytotoxicity in the nanomolar range, underscoring the combined importance of substitutions at both positions to achieve high potency. nih.gov The N3 position, along with C2, provides a vector for structural diversification to fine-tune the pharmacological properties of the thienopyrimidine scaffold.
Role of Substitutions on the Thiophene (B33073) Moiety (Positions 5 and 6)
Modifications on the thiophene ring, specifically at positions 5 and 6, are critical for modulating biological activity, selectivity, and pharmacokinetic properties. These positions can be substituted with small groups or annulated with additional rings to create more complex, rigid structures.
In the development of PI3K inhibitors, derivatives with a more lipophilic tetramethylene substitution at positions 5 and 6 (forming a 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-one core) generally showed better activity compared to their corresponding analogs bearing a 5-methyl and 6-carboxylate group. nih.gov This indicates that increasing the lipophilicity and size of the thiophene moiety can enhance binding affinity. For example, compound VIb (a tetrahydrobenzo analog) exhibited superior enzymatic inhibition on PI3Kβ & PI3Kγ compared to compound IIIa (a 5-methyl-6-carboxylate analog). nih.gov
Conversely, in the design of dual inhibitors for glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), specific substitutions at position 6 were explored. nih.govnih.gov These studies found that attaching a side chain containing l-glutamate via a linker to the C6 position was a successful strategy for targeting folate receptor-expressing tumors. nih.gov The isosteric replacement of a pyrrole in a related scaffold with a thiophene ring resulted in an increased ring size that more closely mimics the pteridine ring system of natural folate cofactors, contributing to target affinity. nih.gov
Furthermore, a study of anticancer agents found that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed potent cytotoxic activity against the MDA-MB-435 melanoma cell line, indicating that small alkyl groups like methyl at both C5 and C6 are well-tolerated and can contribute to high potency. researchgate.net
| C5/C6-Substituents | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Fused Tetrahydrobenzo ring | PI3K Inhibition | Generally improved activity over 5-methyl-6-carboxylate analogs due to increased lipophilicity. | nih.gov |
| 5-Methyl, 6-Carboxylate | PI3K Inhibition | Less potent than fused ring analogs. | nih.gov |
| 5,6-Dimethyl | Anticancer (Melanoma) | Contributed to potent cytotoxic activity. | researchgate.net |
| 6-Side chain with L-glutamate | GARFTase/AICARFTase Inhibition | Enabled targeting of folate receptor-expressing tumors. | nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of thieno[2,3-d]pyrimidin-4-one derivatives is a key determinant of their biological activity. Conformational analysis through molecular modeling, docking, and X-ray crystallography has provided significant insights into the bioactive poses these molecules adopt when interacting with their targets.
In the context of PI3K inhibition, the crystal structure of a related inhibitor revealed a flat conformation of the core scaffold, allowing it to fit between key amino acid residues in the binding site. nih.gov Molecular docking studies of newly designed thieno[2,3-d]pyrimidine derivatives showed that they could adopt a similar flat conformation, with the fused tetrahydrobenzo ring contributing to favorable van der Waals interactions. nih.gov
For microtubule targeting agents, docking studies suggest that the 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold creates a concave structure. This scaffold overlaps well with the A and C rings of colchicine within its binding site on tubulin, mimicking the natural ligand's conformation. mdpi.com
The concept of "conformational freezing" has also been explored as a design strategy. By cyclizing a more flexible parent molecule into a rigid thieno[3,2-d]pyrimidin-4-one structure, specific conformers can be "locked". mdpi.com While this study focused on the [3,2-d] isomer, the principle of using a fused ring system to restrict rotation and present an optimal conformation to the biological target is a widely applicable strategy in ligand design. mdpi.com X-ray crystal structure analysis of novel thieno[2,3-d]pyrimidines designed as PDE4 inhibitors has also been used to understand the precise molecular geometry and hydrogen bonding patterns that contribute to their activity. researchgate.net
Design Strategies for Enhanced Potency and Selectivity
The development of potent and selective 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives relies on several rational design strategies that leverage SAR data and an understanding of the target's structure.
One primary strategy is structure-based design , which utilizes molecular docking to predict the binding modes of designed compounds within a target's active site. This approach was used to design PI3K inhibitors by modifying a lead compound to maintain a crucial morpholine moiety in the correct orientation for binding to the hinge region, while altering the core scaffold to improve pharmacokinetics. nih.gov
Another key strategy is scaffold modification and hybridization . This involves combining the thieno[2,3-d]pyrimidine core with other known pharmacophores. For example, creating hybrid molecules by combining the scaffold with chalcone structures has yielded compounds with significant inhibitory activity against MCF-7 cells. nih.gov This approach aims to create multi-target agents or to enhance potency by engaging with multiple sub-pockets of a single target.
Targeted therapy design focuses on modifying the scaffold to achieve dual inhibition of key cancer-related targets. A prominent example is the design of derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net By rationally designing substituents at the C4 position of the thieno[2,3-d]pyrimidine ring, researchers aim to create compounds that can simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis. researchgate.net
Finally, bioisosteric replacement is a common strategy. The thieno[2,3-d]pyrimidine nucleus itself is a bioisostere of quinazoline, which is a well-established pharmacophore in many approved drugs. nih.gov Further replacements within the substituents, such as replacing a 4'-methoxy group with an isosteric 4'-thiomethyl group, can be used to fine-tune electronic properties, metabolic stability, and target interactions. mdpi.com
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Ligand-Target Protein Interactions and Binding Modes
Molecular docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives have been instrumental in elucidating their interactions with various protein targets, primarily protein kinases, which are crucial in cancer therapy. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand within the protein's active site.
For instance, derivatives of the thieno[2,3-d]pyrimidine scaffold have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govscispace.comresearchgate.netrsc.org Docking studies have shown that the thieno[2,3-d]pyrimidine core can effectively occupy the ATP-binding site of VEGFR-2. scispace.com Similarly, this scaffold has been a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. tandfonline.com The design of these inhibitors often relies on the interactions observed in the crystal structures of known inhibitors, with the thieno[2,3-d]pyrimidine core serving as a bioisostere for other purine-like scaffolds. tandfonline.com
In studies targeting folate receptors, the thieno[2,3-d]pyrimidine scaffold has been observed to form π–π stacking interactions with aromatic residues like Tyr85 and Trp171 in the FRα binding site. nih.gov Furthermore, the 2-amino and 4-oxo groups of the pyrimidine (B1678525) ring are frequently involved in crucial hydrogen bonding interactions with key amino acid residues such as Asp81 and Arg103. nih.gov
A summary of typical interactions observed in docking studies of thieno[2,3-d]pyrimidine derivatives with various protein targets is presented below:
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding | scispace.com |
| EGFR | Met793, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic | tandfonline.com |
| Folate Receptor α (FRα) | Asp81, Ser174, Arg103, Tyr85, Trp171 | Hydrogen Bonding, π–π Stacking | nih.gov |
| Folate Receptor β (FRβ) | Asp97, Arg119, His151, Tyr101, Trp187 | Hydrogen Bonding, π–π Stacking | nih.gov |
| Human ATIC | Asp546, Asn489, Asn547, Phe315 | Hydrogen Bonding, π–π Stacking | nih.gov |
Prediction of Binding Affinities (e.g., ΔG values)
Molecular docking programs estimate the binding affinity of a ligand to a protein using scoring functions, which are often expressed in units of energy (e.g., kcal/mol) and can be correlated with the free energy of binding (ΔG). Lower docking scores generally indicate a higher predicted binding affinity. These predictions are crucial for prioritizing compounds for synthesis and biological testing.
In the development of VEGFR-2 inhibitors, several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activities with IC50 values in the low nanomolar range. nih.govresearchgate.net For example, compounds 8b and 8e from one study exhibited exceptionally potent inhibitory activity against VEGFR-2 with IC50 values of 5 and 3.9 nM, respectively. nih.govresearchgate.net Another study reported a novel thieno[2,3-d]pyrimidine derivative with an IC50 of 68.13 nM against VEGFR-2. scispace.com
For EGFR inhibitors, a derivative designated as 5b showed inhibitory concentrations of 37.19 nM against wild-type EGFR and 204.10 nM against the T790M mutant. tandfonline.com In a different study, thieno[2,3-d]pyrimidine derivatives of benzimidazole (B57391), compounds 16 and 21 , displayed high cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values of 0.058 μM and 0.029 μM, respectively. nih.gov
The following table summarizes the predicted or experimentally determined binding affinities of some thieno[2,3-d]pyrimidine derivatives:
| Compound ID | Target Protein | Predicted/Experimental Affinity (IC50) | Reference |
| 8b | VEGFR-2 | 5 nM | nih.govresearchgate.net |
| 8e | VEGFR-2 | 3.9 nM | nih.govresearchgate.net |
| Novel derivative | VEGFR-2 | 68.13 nM | scispace.com |
| 5b | EGFR (wild-type) | 37.19 nM | tandfonline.com |
| 5b | EGFR (T790M mutant) | 204.10 nM | tandfonline.com |
| 16 | MDA-MB-231 cells | 0.058 μM | nih.gov |
| 21 | MDA-MB-231 cells | 0.029 μM | nih.gov |
| 21 | MCF-7 cells | 0.074 μM | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.
Electronic Structure Analysis
Methods like Density Functional Theory (DFT) are used to analyze the electronic structure of thieno[2,3-d]pyrimidine derivatives. For instance, geometry optimization of a 2-ethyl-4-amino-thieno[2,3-d]pyrimidine derivative was performed at the B3LYP/6-311++G** level of theory to understand its stable conformation. nih.gov Such calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). This information is valuable for understanding how the molecule will interact with its biological target.
Prediction of Reactivity and Stability
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter obtained from quantum chemical calculations that helps in predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. The assignment of NMR chemical shifts can also be confirmed through quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, which further validates the predicted molecular structure. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method is used to assess the stability of the docked pose and to observe conformational changes that may occur upon ligand binding.
Several studies on thieno[2,3-d]pyrimidine derivatives have utilized MD simulations to confirm the stability of the ligand-protein interactions predicted by molecular docking. nih.govscispace.comresearchgate.netrsc.orgtandfonline.com For example, MD simulations of thieno[2,3-d]pyrimidine derivatives complexed with VEGFR-2 and EGFR have shown that the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, indicating a stable binding mode. nih.govscispace.comresearchgate.netrsc.orgtandfonline.com These simulations provide a more realistic representation of the binding event in a dynamic physiological environment and can reveal important information about the flexibility of both the ligand and the protein, which is not captured by static docking poses.
Ligand-Protein Complex Dynamics
MD simulations on related thieno[2,3-d]pyrimidine derivatives have been instrumental in elucidating the stability of ligand-protein complexes. ekb.eg For instance, in studies involving thieno[2,3-d]pyrimidine derivatives as kinase inhibitors, MD simulations have been employed to assess the stability of the ligand within the enzyme's active site. researchgate.netnih.gov These simulations, often run for nanoseconds, track the trajectory of the complex, allowing for the analysis of key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. ekb.eg The integration of MD simulations in the study of biological systems provides a dynamic perspective on conformational changes and molecular associations. ekb.eg
Conformational Changes and Flexibility
The binding of a ligand to a protein can induce conformational changes in both molecules. MD simulations are adept at capturing this flexibility, which is often crucial for biological function. nih.gov For thieno[2,3-d]pyrimidine derivatives, these simulations can highlight which parts of the protein become more or less flexible upon ligand binding. This is often analyzed by calculating the root-mean-square fluctuation (RMSF) of individual amino acid residues.
Studies on the crystal structure of closely related compounds, such as 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, have shown that the thienopyrimidine ring system is nearly planar. nih.gov This inherent rigidity of the core scaffold is an important factor in its interaction with protein targets. However, substituents on this core can possess significant conformational freedom. MD simulations can explore the accessible conformations of these substituents within the protein's binding pocket, providing insights into how they can optimize their interactions.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu This method is invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
Several QSAR studies have been conducted on thieno[2,3-d]pyrimidine derivatives, providing valuable information for the rational design of new analogues. nih.govnih.gov In one such study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. nih.gov A QSAR analysis highlighted the crucial pharmacophoric features and their impact on biological activity. For example, the presence of a N-methyl piperidine (B6355638) ring fused to the thienopyrimidinone core was found to be important for both antibacterial and antifungal activities. nih.gov
Another study focused on 3D-QSAR and three-dimensional quantitative structure-selectivity relationship (3D-QSSR) models for a series of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA), robust and predictive models were generated. The resulting contour maps provided insights into the structural features required to enhance activity and selectivity. For instance, the models indicated that bulky groups at the R1 position could enhance CDK4 inhibitory activity, while bulky groups at the R3 position would have the opposite effect. nih.gov Furthermore, the appropriate incorporation of bulky electropositive groups at the R4 position was found to be favorable for improving both potency and selectivity for CDK4. nih.gov
The statistical robustness of these QSAR models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a good predictive ability of the model.
Below is a table summarizing the findings from a representative QSAR study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors. nih.gov
| Model | q² | r² | r²_pred | Steric Contribution | Electrostatic Contribution |
| 3D-QSAR | 0.724 | 0.965 | 0.945 | 0.548 | 0.452 |
| 3D-QSSR | 0.742 | 0.923 | 0.863 | 0.444 | 0.556 |
These computational and theoretical investigations have provided a deeper understanding of the structure-activity relationships of 3-Methylthieno[2,3-d]pyrimidin-4-one and its derivatives. The insights gained from ligand-protein complex dynamics, conformational analysis, and QSAR modeling are crucial for the continued development of this important class of heterocyclic compounds for various therapeutic applications.
Advanced Spectroscopic Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex derivatives of 3-Methylthieno[2,3-d]pyrimidin-4-one. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework, while 2D NMR experiments help establish connectivity between atoms.
In the ¹H NMR spectrum of the parent thieno[2,3-d]pyrimidin-4-one, a characteristic singlet for the N-H proton is observed at approximately δ 8.10 ppm. researchgate.net Upon methylation at the N-3 position to form this compound, this signal disappears and a new singlet corresponding to the N-CH₃ protons appears, typically in the δ 2.0-3.0 ppm range. ekb.eg For instance, in a related 2-methyl-substituted tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-one derivative, the C-CH₃ signal was observed at δ 2.54 ppm. ekb.eg
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C4) of the pyrimidinone ring is typically observed as a downfield signal around δ 160.8 ppm. ekb.eg The carbons of the fused thiophene (B33073) and pyrimidine (B1678525) rings resonate at characteristic chemical shifts, which are influenced by the substituents on the ring system. ekb.egrsc.org
For more complex derivatives, one-dimensional spectra can become crowded. In these cases, two-dimensional NMR techniques are employed. mdpi.com Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assignment of quaternary carbons and the connection of different structural fragments. mdpi.com
| Atom/Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| N3-H | ~8.10 | - | Broad singlet, absent in N3-substituted derivatives. |
| N3-CH₃ | ~2.0 - 3.0 | ~21.5 | Singlet, characteristic of N-methylation. |
| C2-H | ~7.90 | - | Proton on the pyrimidine ring. |
| C4=O | - | ~160.8 | Carbonyl carbon. |
| Thiophene Protons | ~7.0 - 8.0 | ~110 - 140 | Typically appear as doublets. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Pathways
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of synthesized compounds and to gain structural information through the analysis of their fragmentation patterns. In the synthesis of this compound and its derivatives, MS is routinely used to confirm the identity and purity of intermediates and final products.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. The molecular ion peak (e.g., [M+H]⁺ in electrospray ionization) confirms the successful synthesis of the target compound with a specific molecular weight. For example, various thieno[2,3-d]pyrimidine (B153573) derivatives show prominent [M+1]⁺ peaks, confirming their respective molecular weights. ekb.eg
Electron impact (EI) or tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the core structure. While a detailed fragmentation pathway for this compound is not extensively published, general fragmentation patterns for related heterocyclic systems can be inferred. Characteristic fragmentation would likely involve:
Loss of small molecules: Cleavage of the N-methyl group or loss of carbon monoxide (CO) from the pyrimidinone ring.
Ring cleavage: Fragmentation of the pyrimidine or thiophene ring systems. Tandem mass spectrometry studies on related fused pyridazine ring systems have shown that such characteristic fragmentations can be useful in structural confirmation. researchgate.net
Side-chain fragmentation: For more complex derivatives, the fragmentation of substituent groups provides additional structural information.
| Compound Structure | Molecular Formula | Observed m/z ([M+1]⁺ or M⁺) | Reference |
|---|---|---|---|
| 2-Methyl-3-phenyl-5,6,7,8-tetrahydrobenzo elmergib.edu.lymdpi.comthieno[2,3-d]pyrimidin-4(3H)-one | C₁₇H₁₆N₂OS | 297 | ekb.eg |
| 3-Phenyl-5,6,7,8-tetrahydrobenzo elmergib.edu.lymdpi.comthieno[2,3-d]pyrimidin-4(3H)-one | C₁₅H₁₆N₂OS | 273 | ekb.eg |
| 5,6,7,8-Tetrahydrobenzo elmergib.edu.lymdpi.comthieno[2,3-d]pyrimidine-2,4-diol | C₁₀H₁₀N₂O₂S | 200 | ekb.eg |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. elmergib.edu.ly For the this compound scaffold, IR spectroscopy can confirm the presence of key structural features and is instrumental in monitoring the progress of synthetic reactions.
The IR spectrum of the parent thieno[2,3-d]pyrimidin-4-one shows characteristic absorption bands. A key band for the N-H stretching vibration appears around 3412 cm⁻¹. researchgate.net The strong absorption from the carbonyl group (C=O stretch) is typically observed in the range of 1660-1690 cm⁻¹. researchgate.netresearchgate.net Other significant peaks include the C=N stretching vibration around 1521-1552 cm⁻¹ and the C-S stretching vibration at approximately 680 cm⁻¹. researchgate.net
IR spectroscopy is particularly useful for reaction monitoring. For example, during the synthesis of this compound from its N-H precursor, the reaction progress can be followed by observing the disappearance of the N-H stretching band. Similarly, when derivatives are synthesized by introducing new functional groups, the appearance of new characteristic bands (e.g., -NO₂, -NH₂, -CN) confirms the success of the reaction. elmergib.edu.ly
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3412 | Medium |
| C-H Stretch (Aromatic) | 3068 - 3250 | Strong |
| C=O Stretch | 1662 - 1664 | Strong |
| C=N Stretch | 1521 - 1552 | Medium-Strong |
| C=C Stretch | 1524 - 1600 | Variable |
| N-H Bend | ~1220 | - |
| C-S Stretch | ~680 | - |
Advanced Techniques for Investigating Intermolecular Interactions (e.g., Ligand-Protein Binding)
Given that thienopyrimidine derivatives are often investigated for their potential as therapeutic agents, understanding their interactions with biological targets like proteins is crucial. nih.govnih.gov Advanced analytical and computational techniques are employed to study these non-covalent intermolecular interactions, providing insights into binding modes, affinity, and dynamics.
X-ray Crystallography: This technique provides high-resolution, three-dimensional structural data of a ligand bound to its protein target. It allows for the precise visualization of the binding pose and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex.
NMR Spectroscopy in Binding Studies: Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, are powerful tools for detecting ligand binding to a protein and identifying the parts of the ligand that are in close contact with the protein surface. These methods are valuable for screening compounds and for mapping the binding epitope.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are computational methods that have become indispensable in studying protein-ligand interactions. rsc.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. It is widely used to screen virtual libraries of compounds and to propose plausible binding modes, which can guide further experimental work. mdpi.com Docking studies can identify key amino acid residues involved in the interaction. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand. aalto.fi Advanced methods like free energy calculations can be used to estimate the binding affinity, which is a critical parameter in drug design.
These advanced techniques, while not always applied directly to this compound in published literature, represent the state-of-the-art approach for characterizing the intermolecular interactions of this important class of bioactive molecules.
Future Research Directions and Therapeutic Potential Conceptual
Exploration of Novel Synthetic Pathways
The development of efficient and novel synthetic routes is crucial for the exploration of 3-Methylthieno[2,3-d]pyrimidin-4-one and its analogs. Traditional methods for synthesizing the thieno[2,3-d]pyrimidine (B153573) core often involve multi-step procedures. scielo.brsci-hub.se Future research will likely focus on more streamlined and environmentally friendly approaches.
Microwave-Assisted Synthesis: A significant advancement in the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives is the use of microwave irradiation. asianpubs.orgtandfonline.comresearchgate.net This technique has been shown to accelerate reaction times, often under solvent-free conditions, leading to higher yields and simpler purification processes. asianpubs.org For instance, the condensation reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with triethylorthoacetate followed by cyclocondensation with amines or hydrazines has been successfully performed using microwave assistance. asianpubs.org Similar strategies could be adapted for the efficient synthesis of this compound.
Design and Synthesis of Multi-Targeting Agents
The complexity of many diseases, particularly cancer, has spurred interest in the development of multi-targeting agents that can modulate several key pathways simultaneously. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile platform for designing such dual-action inhibitors.
Dual Kinase Inhibitors: Several studies have reported the design of thieno[3,2-d]pyrimidine (B1254671) derivatives as dual inhibitors of key protein kinases. For example, derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). acs.orgtheraindx.comacs.org These dual inhibitors have shown potent activity in preclinical models of metastatic cancers and acute myeloid leukemia (AML). theraindx.comacs.org The this compound core could be systematically modified to explore its potential as a scaffold for new dual kinase inhibitors.
Epigenetic and Kinase Targets: An innovative approach involves combining the inhibition of epigenetic targets and protein kinases. Researchers have successfully developed thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDAC). nih.gov This strategy of targeting both epigenetic readers and enzymes involved in histone modification with a single molecule presents a powerful new direction for cancer therapy.
Investigation of New Biological Targets
The therapeutic potential of this compound can be expanded by investigating its activity against a broader range of biological targets implicated in various diseases.
Kinase Inhibition: The thieno[2,3-d]pyrimidine core is a well-established kinase inhibitor scaffold. researchgate.net Derivatives have shown potent inhibitory activity against a variety of kinases, including:
VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov
PI3K: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development. nih.gov
FLT3: Mutations in FLT3 are common in acute myeloid leukemia, and inhibitors of this kinase are of significant therapeutic interest. sci-hub.senih.govresearchgate.net
EZH2: Enhancer of zeste homolog 2 is a histone methyltransferase that is often overexpressed in lymphomas and other cancers. rsc.org
Non-Kinase Targets: Beyond kinases, the thieno[2,3-d]pyrimidine scaffold has shown promise in modulating other important biological targets:
d-Dopachrome (B1263922) Tautomerase (MIF2): Inhibition of this enzyme, which is involved in cancer cell proliferation, has been demonstrated with thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.govacs.org
Folate Receptors (FRs) and Mitochondrial Enzymes: Certain 6-substituted thieno[2,3-d]pyrimidines have been shown to be selective for folate receptors and to inhibit key enzymes in one-carbon metabolism, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2). nih.gov This presents an opportunity to develop targeted therapies for cancers that overexpress folate receptors. nih.gov
Antibacterial Targets: The thieno[2,3-d]pyrimidine core has also been identified as a novel antibacterial prodrug scaffold, with activity against clinically relevant Gram-positive bacteria, including MRSA. nih.gov This suggests a potential application in infectious diseases.
Development of Prodrugs and Targeted Delivery Systems (Conceptual)
To enhance the therapeutic efficacy and minimize off-target effects of this compound-based drugs, future research could explore the development of prodrugs and targeted delivery systems.
Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. For the thieno[2,3-d]pyrimidine scaffold, prodrug strategies could involve modifications that are cleaved by specific enzymes present in tumor tissues, leading to the localized release of the active agent. The identification of thieno[2,3-d]pyrimidines as antibacterial prodrugs that are activated by a nitroreductase highlights the feasibility of this approach. nih.gov
Targeted Delivery Systems: Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic toxicity. One conceptual approach for this compound could involve conjugation to a targeting moiety that recognizes specific receptors overexpressed on cancer cells. The finding that certain thieno[2,3-d]pyrimidine derivatives selectively target cells expressing folate receptors (FRs) provides a strong rationale for this strategy. nih.gov By attaching a folate molecule to a potent this compound derivative, it may be possible to achieve selective delivery to FR-positive tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
